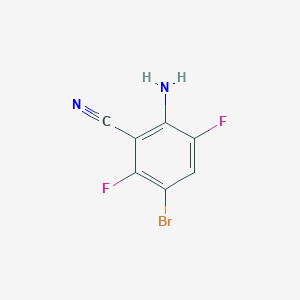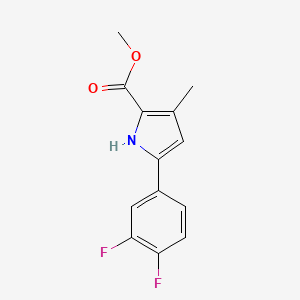![molecular formula C9H11IO2S B13667033 [(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)
[(2-Iodo-2-propyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Iodo-2-propyl)sulfonyl]benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and an iodo-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodo-2-propyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactionsThe sulfonation can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst . The iodo-propyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-iodopropane and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2-Iodo-2-propyl)sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to different products.
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are used to introduce nitro groups.
Halogenation: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration yields nitro-substituted derivatives, while halogenation results in halogenated products .
Scientific Research Applications
[(2-Iodo-2-propyl)sulfonyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for potential pharmaceutical applications, including as antimicrobial and anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [(2-Iodo-2-propyl)sulfonyl]benzene involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles .
Comparison with Similar Compounds
Similar Compounds
- [(2-Bromo-2-propyl)sulfonyl]benzene
- [(2-Chloro-2-propyl)sulfonyl]benzene
- [(2-Fluoro-2-propyl)sulfonyl]benzene
Uniqueness
[(2-Iodo-2-propyl)sulfonyl]benzene is unique due to the presence of the iodo group, which is a good leaving group in nucleophilic substitution reactions. This property makes it a versatile intermediate in organic synthesis compared to its bromo, chloro, and fluoro analogs .
Properties
Molecular Formula |
C9H11IO2S |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
2-iodopropan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H11IO2S/c1-9(2,10)13(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
JCMSJOGOUJANIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(S(=O)(=O)C1=CC=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


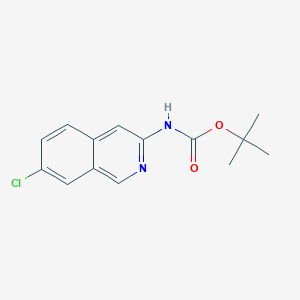
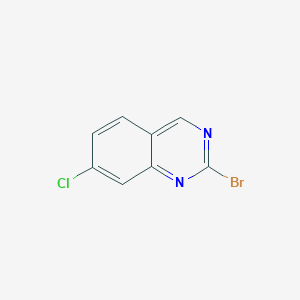
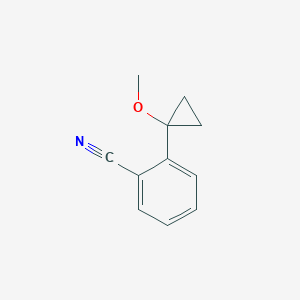
![Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13666960.png)
![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)
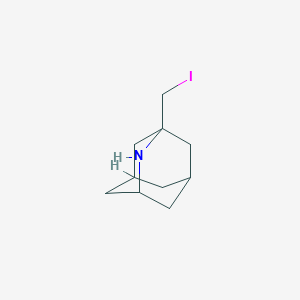
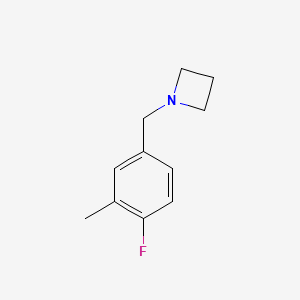
![2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-](/img/structure/B13666983.png)
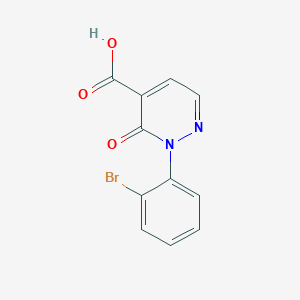
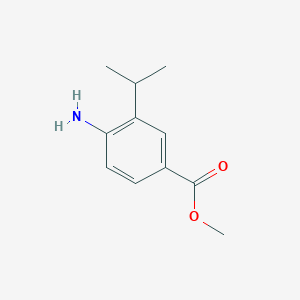
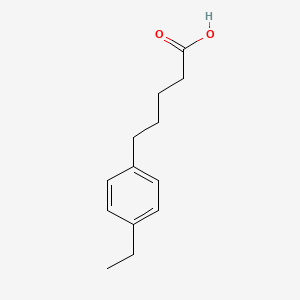
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
